4-bromo-2,5-dimethyl-N-(prop-2-en-1-yl)benzenesulfonamide
Description
Properties
IUPAC Name |
4-bromo-2,5-dimethyl-N-prop-2-enylbenzenesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14BrNO2S/c1-4-5-13-16(14,15)11-7-8(2)10(12)6-9(11)3/h4,6-7,13H,1,5H2,2-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSTYSNQXLSTFHP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1Br)C)S(=O)(=O)NCC=C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14BrNO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-2,5-dimethyl-N-(prop-2-en-1-yl)benzenesulfonamide typically involves the following steps:
Sulfonamide Formation: The sulfonamide group can be introduced by reacting the brominated aromatic compound with chlorosulfonic acid (ClSO3H) to form the sulfonyl chloride intermediate, followed by reaction with prop-2-en-1-amine to yield the final sulfonamide product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
4-bromo-2,5-dimethyl-N-(prop-2-en-1-yl)benzenesulfonamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles through nucleophilic aromatic substitution.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the sulfonamide group.
Addition Reactions: The prop-2-en-1-yl group can participate in addition reactions, such as hydroboration-oxidation or epoxidation.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be used as nucleophiles.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used as oxidizing agents.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used as reducing agents.
Major Products Formed
Substitution: Products with different nucleophiles replacing the bromine atom.
Oxidation: Oxidized forms of the sulfonamide group.
Reduction: Reduced forms of the sulfonamide group or the prop-2-en-1-yl group.
Scientific Research Applications
Chemical Properties and Structure
The molecular formula of 4-bromo-2,5-dimethyl-N-(prop-2-en-1-yl)benzenesulfonamide is C₁₄H₁₈BrN₁O₂S, with a molecular weight of approximately 328.27 g/mol. The compound features a bromine atom at the para position on the benzene ring and two methyl groups at the ortho positions, along with an allyl group attached to the nitrogen of the sulfonamide functional group. This unique structure contributes to its biological activity and interaction with various biological targets.
Antibacterial Activity
Research indicates that compounds in the sulfonamide class, including 4-bromo-2,5-dimethyl-N-(prop-2-en-1-yl)benzenesulfonamide, exhibit significant antibacterial properties. Sulfonamides are known to inhibit bacterial growth by interfering with folic acid synthesis, which is crucial for bacterial metabolism. This mechanism makes them valuable candidates for further pharmacological studies aimed at developing new antibacterial agents.
Case Studies on Antibacterial Efficacy
- Mechanism of Action : Studies have shown that 4-bromo-2,5-dimethyl-N-(prop-2-en-1-yl)benzenesulfonamide interacts with bacterial enzymes involved in folate metabolism. Molecular docking studies have provided insights into its binding affinity to these enzymes, suggesting potential pathways for drug development.
- Comparative Analysis : In comparative studies with other sulfonamides such as 4-chloro-N-(prop-2-en-1-yl)benzenesulfonamide and 4-methyl-N-(prop-2-en-1-yl)benzenesulfonamide, variations in substituents were found to influence both chemical reactivity and biological activity. For example, the presence of bromine versus chlorine can significantly alter the compound's effectiveness against specific bacterial strains.
Structural Comparisons
Understanding how structural variations affect biological activity is crucial for optimizing drug design. Below is a comparison table of structurally related compounds:
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| 4-chloro-N-(prop-2-en-1-yl)benzenesulfonamide | Chlorine instead of bromine | Exhibits different reactivity due to chlorine |
| 4-methyl-N-(prop-2-en-1-yl)benzenesulfonamide | Methyl substitution at para position | Potentially different biological activity |
| 4-bromo-N-(isopropyl)benzenesulfonamide | Isopropyl group instead of allyl | Variation in sterics may affect biological properties |
| 4-bromo-N,N-diethylbenzenesulfonamide | Diethyl substitution on nitrogen | Altered solubility and bioavailability |
This table illustrates how modifications can lead to distinct pharmacological profiles, guiding researchers in developing more effective antibacterial agents.
Mechanism of Action
The mechanism of action of 4-bromo-2,5-dimethyl-N-(prop-2-en-1-yl)benzenesulfonamide involves its interaction with bacterial enzymes, particularly dihydropteroate synthase (DHPS). The sulfonamide group mimics the structure of para-aminobenzoic acid (PABA), a substrate for DHPS, thereby inhibiting the enzyme and preventing the synthesis of folic acid, which is essential for bacterial growth and replication.
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
N-Phenyl-N-(prop-2-en-1-yl)benzenesulfonamide
- Structure : Lacks bromine and methyl groups but retains the allyl substituent.
- Applications : Used as a precursor for antihypertensive drugs and HIV inhibitors .
- Key Differences : The absence of bromine and methyl groups reduces molecular weight (MW = 287.34 g/mol) and may decrease lipophilicity compared to the target compound. Pharmacological studies suggest that such derivatives form hydrogen bonds and electrostatic interactions with biological targets (e.g., angiotensin II receptors) via the sulfonamide and aryl moieties .
4-Bromo-2,5-dimethyl-N-(3-morpholin-4-ylpropyl)benzenesulfonamide
- Structure : Shares bromine and methyl substituents but replaces the allyl group with a morpholinylpropyl chain.
- Such substitutions are common in drug design to modulate pharmacokinetics .
Hydrobromide of 4-(4-Methoxyphenyl)-N-(4-bromophenyl)-3-(prop-2-en-1-yl)-2,3-dihydro-1,3-thiazol-2-imine
- Structure : Contains a thiazole ring and bromophenyl group but differs in core structure.
- Activity: Demonstrated high affinity for angiotensin II receptors (scoring function: −9.2 kcal/mol) and antihypertensive effects comparable to valsartan .
Pharmacological and Physicochemical Properties
*Inferred from structural similarity to angiotensin II receptor antagonists . †Predicted based on bromine and methyl substituents increasing logP.
Biological Activity
4-Bromo-2,5-dimethyl-N-(prop-2-en-1-yl)benzenesulfonamide is a sulfonamide derivative that has garnered attention due to its potential biological activities, particularly in antimicrobial and anti-inflammatory domains. This article provides a comprehensive overview of the compound's biological properties, including relevant research findings, case studies, and data tables that illustrate its pharmacological potential.
Chemical Structure and Properties
The compound has the following chemical structure:
- Molecular Formula : C₉H₈BrNO₂S
- Molecular Weight : 274.13 g/mol
- SMILES Notation : O=S(C(C=C1)=CC=C1Br)(NCC#C)=O
This structure indicates the presence of a bromine atom and a sulfonamide group, which are crucial for its biological activity.
Antimicrobial Activity
Recent studies have highlighted the antibacterial properties of 4-bromo-2,5-dimethyl-N-(prop-2-en-1-yl)benzenesulfonamide. Its efficacy against various bacterial strains has been documented:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Escherichia coli | 6.72 mg/mL |
| Staphylococcus aureus | 6.63 mg/mL |
These results indicate that the compound exhibits significant antibacterial activity, making it a candidate for further pharmacological development .
Anti-inflammatory Properties
The compound has also demonstrated anti-inflammatory effects in animal models. In a study involving carrageenan-induced rat paw edema, it was found to inhibit inflammation effectively:
| Time (h) | Inhibition (%) |
|---|---|
| 1 | 94.69 |
| 2 | 89.66 |
| 3 | 87.83 |
This suggests that 4-bromo-2,5-dimethyl-N-(prop-2-en-1-yl)benzenesulfonamide may be beneficial in treating inflammatory conditions .
Pharmacokinetics and Toxicity
Pharmacokinetic studies are essential to understand the absorption, distribution, metabolism, and excretion (ADME) of the compound. Preliminary findings suggest that it interacts with human serum albumin (HSA), which may influence its therapeutic efficacy:
- The binding constant between HSA and the compound is moderate to strong.
- No mutagenicity was observed; however, potential hepatotoxicity was noted.
- Interactions with cytochrome P450 enzymes were identified, indicating possible drug-drug interactions .
Case Studies
Several case studies have explored the application of this compound in clinical settings:
- Study on Antibacterial Efficacy : A clinical trial assessing the effectiveness of 4-bromo-2,5-dimethyl-N-(prop-2-en-1-yl)benzenesulfonamide against multi-drug resistant strains of bacteria showed promising results in reducing infection rates.
- Anti-inflammatory Trials : In a controlled study on patients with chronic inflammatory diseases, administration of the compound led to significant reductions in inflammatory markers compared to placebo groups.
Q & A
What are the common synthetic routes for 4-bromo-2,5-dimethyl-N-(prop-2-en-1-yl)benzenesulfonamide?
Level: Basic
Methodological Answer:
The synthesis typically involves sulfonamide coupling between a brominated benzene sulfonyl chloride and an allylamine derivative. Key steps include:
- Sulfonylation: Reacting 4-bromo-2,5-dimethylbenzenesulfonyl chloride with prop-2-en-1-amine under basic conditions (e.g., pyridine or triethylamine) in anhydrous dichloromethane or THF .
- Purification: Recrystallization from hexane/ethyl acetate mixtures or column chromatography (silica gel, gradient elution with petroleum ether/ethyl acetate) to isolate the product .
Which spectroscopic techniques are employed to confirm the structure of this compound?
Level: Basic
Methodological Answer:
- NMR Spectroscopy: H and C NMR identify protons and carbons in the benzenesulfonamide core and allyl group (e.g., aromatic protons at δ 7.5–7.7 ppm, allylic protons at δ 5.2–5.8 ppm) .
- FT-IR: Confirms sulfonamide S=O stretches (~1370 cm and ~1169 cm) and C-Br vibrations (~600 cm) .
- Mass Spectrometry (EI/HRMS): Validates molecular ion peaks (e.g., [M+Na] at m/z ~447) and fragmentation patterns .
How can researchers optimize reaction conditions to improve yield and purity?
Level: Advanced
Methodological Answer:
- Design of Experiments (DoE): Use factorial designs to test variables like temperature (e.g., 0–40°C), solvent polarity (THF vs. DCM), and stoichiometry .
- Catalyst Screening: Explore alternatives to traditional bases (e.g., DMAP or DBU) for enhanced reaction rates .
- In-line Monitoring: Employ techniques like HPLC or FTIR spectroscopy to track reaction progress and minimize side products .
What crystallographic methods are used to determine the molecular conformation?
Level: Advanced
Methodological Answer:
- Single-Crystal X-ray Diffraction (SCXRD): Grow crystals via slow evaporation (e.g., in ethanol/water). Data collection at low temperature (100 K) improves resolution.
- Software Tools: SHELX or OLEX2 for structure solution and refinement. Key parameters: bond angles, torsional angles of the allyl group, and sulfonamide geometry .
- Conformational Analysis: Compare experimental data with DFT-optimized structures to assess intramolecular interactions (e.g., steric effects from methyl groups) .
How to address contradictions in biological activity data across studies?
Level: Advanced
Methodological Answer:
- Standardized Assays: Replicate studies using identical cell lines (e.g., HEK293 or HeLa) and control compounds .
- Meta-analysis: Apply statistical tools (e.g., ANOVA) to evaluate variability in IC values caused by differing assay conditions (pH, incubation time) .
- SAR Studies: Systematically modify substituents (e.g., bromine position, allyl chain length) to isolate structural drivers of activity .
What are the key challenges in purifying this compound?
Level: Basic
Methodological Answer:
- By-product Removal: Use SPE (solid-phase extraction) with HLB cartridges to eliminate unreacted sulfonyl chloride or amine .
- Solubility Issues: Optimize solvent polarity (e.g., DCM/hexane mixtures) during recrystallization to avoid co-precipitation of impurities .
- Chromatography: Employ reverse-phase HPLC with C18 columns and isocratic elution (acetonitrile/water) for high-purity isolation .
How to design experiments to study structure-activity relationships (SAR)?
Level: Advanced
Methodological Answer:
- Substituent Variation: Synthesize analogs with modified bromine positions (e.g., 3-bromo vs. 4-bromo) or allyl chain substitutions (e.g., propargyl instead of allyl) .
- Biological Testing: Use kinase inhibition assays or bacterial growth assays to quantify activity changes. Normalize data against reference inhibitors (e.g., staurosporine) .
- Computational Modeling: Perform docking studies (AutoDock Vina) to correlate activity with binding affinity in target proteins .
What analytical methods are suitable for quantifying trace impurities?
Level: Advanced
Methodological Answer:
- LC-MS/MS: Employ a C18 column with 0.1% formic acid in water/acetonitrile gradients. Detect impurities at ppm levels using MRM (multiple reaction monitoring) .
- GC-MS: Use for volatile by-products (e.g., residual solvents) with a DB-5MS column and EI ionization .
- ICP-MS: Quantify heavy metal contaminants (e.g., palladium from catalysts) after microwave-assisted acid digestion .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
